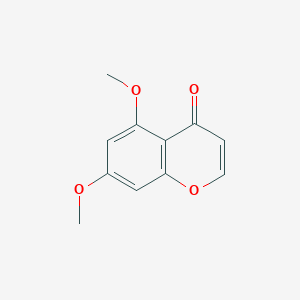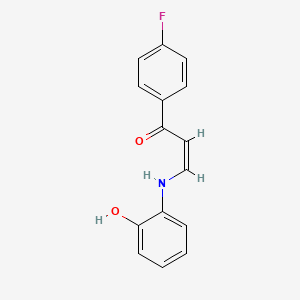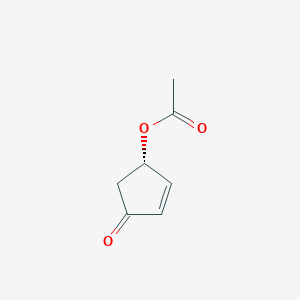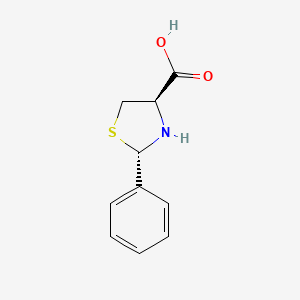![molecular formula C28H27F7N2O2S B1658249 2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE CAS No. 6024-35-7](/img/structure/B1658249.png)
2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a thiophene ring, and multiple trifluoromethyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the 4-fluorophenylmethylamine and 3-methylthiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions may result in the replacement of specific functional groups with new ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis techniques, and material properties.
Biology: It may be used in biochemical assays to investigate its interactions with biological molecules and pathways.
Medicine: The compound could be explored for its potential therapeutic effects, including its ability to interact with specific molecular targets.
Industry: Its properties may make it suitable for use in the development of new materials, pharmaceuticals, or chemical processes.
Wirkmechanismus
The mechanism by which 2-{1-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N-(2-METHYLPROPYL)FORMAMIDO}-N-[(4-FLUOROPHENYL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially modulating their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: This compound shares a fluorophenyl group and has similar structural features, making it a useful comparison for studying the effects of fluorine substitution.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
6024-35-7 |
|---|---|
Molekularformel |
C28H27F7N2O2S |
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
N-[2-[(4-fluorophenyl)methyl-[(3-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-N-(2-methylpropyl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C28H27F7N2O2S/c1-17(2)13-37(26(39)20-10-21(27(30,31)32)12-22(11-20)28(33,34)35)16-25(38)36(15-24-18(3)8-9-40-24)14-19-4-6-23(29)7-5-19/h4-12,17H,13-16H2,1-3H3 |
InChI-Schlüssel |
KWTHGNPAAKFCAB-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
CC1=C(SC=C1)CN(CC2=CC=C(C=C2)F)C(=O)CN(CC(C)C)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B1658167.png)
![N-[(2,4-dichlorophenyl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide](/img/structure/B1658168.png)


![(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B1658171.png)
![2H,3H,4H-pyrido[1,2-a]pyrimidin-3-ol hydrochloride](/img/structure/B1658174.png)
![N-[(4-Bromo-5-methyl-2-furyl)methylideneamino]-2-(2-methyl-1,3-dioxolan-2-YL)acetamide](/img/structure/B1658175.png)

![N-(2-Methoxyethyl)-2-[4-oxo-1-phenyl-8-(3-phenylpropanoyl)-1,3,8-triazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B1658178.png)
![3-[(4Z)-4-[(3-bromophenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B1658180.png)
![1-[2,6-BIS(PROPAN-2-YL)PHENYL]-3-{2-[3-(4-CHLOROPHENYL)-4-OXOIMIDAZOLIDIN-1-YL]-2-OXOETHYL}-3-PROPYLUREA](/img/structure/B1658183.png)


![2-[[2-(2-Chlorophenyl)quinazolin-4-yl]amino]ethanol](/img/structure/B1658187.png)
